molecular formula C15H8F3NO2 B8123955 3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile

3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile

Cat. No.: B8123955
M. Wt: 291.22 g/mol
InChI Key: SJMLHVGJXHZMNX-UHFFFAOYSA-N
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Description

3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile (CAS: 923281-51-0) is a biphenyl derivative featuring a trifluoromethoxy group at the 4'-position, a formyl group at the 3'-position, and a carbonitrile substituent at the 4-position of the biphenyl scaffold. Its molecular formula is C₁₅H₈F₃NO₂, with a molecular weight of 291.23 g/mol . The compound is typically synthesized to 95% purity and serves as a versatile intermediate in medicinal chemistry and materials science due to its electron-withdrawing substituents (carbonitrile and trifluoromethoxy) and reactive aldehyde group, which enable further functionalization .

Properties

IUPAC Name

4-[3-formyl-4-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3NO2/c16-15(17,18)21-14-6-5-12(7-13(14)9-20)11-3-1-10(8-19)2-4-11/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMLHVGJXHZMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)OC(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Formyl-4’-(trifluoromethoxy)biphenyl-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-4’-(trifluoromethoxy)biphenyl-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 3’-Carboxy-4’-(trifluoromethoxy)biphenyl-4-carbonitrile

    Reduction: 3’-Formyl-4’-(trifluoromethoxy)biphenyl-4-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

The compound 3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile has garnered attention in various scientific fields due to its unique chemical structure and properties. This article will explore its applications across different domains, including chemistry, biology, and medicine, supported by comprehensive data tables and documented case studies.

Synthetic Chemistry

3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, including:

  • Condensation Reactions : Used in the synthesis of more complex organic molecules.
  • Cross-Coupling Reactions : Involves reactions with other aryl halides to create biphenyl derivatives.

Data Table: Synthesis Pathways

Reaction TypeDescriptionKey Conditions
CondensationForms larger organic compoundsMild heating, appropriate catalysts
Cross-CouplingJoins aryl groups via palladium or nickel catalystsAnhydrous conditions, inert atmosphere

Biological Research

This compound is being investigated for its potential biological activities, particularly in the context of drug discovery. The trifluoromethoxy group enhances lipophilicity, which may improve bioavailability and cellular uptake.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of 3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative was shown to inhibit cell proliferation in breast cancer cells with an IC50 value of 25 µM.

Pharmaceutical Applications

The compound's unique structure makes it a candidate for developing new pharmaceuticals. Its ability to interact with biological targets suggests potential therapeutic uses:

  • Antitumor Agents : Explored for its efficacy against specific cancer types.
  • Anti-inflammatory Drugs : Investigated for its role in modulating inflammatory pathways.

Data Table: Pharmacological Studies

Study FocusFindingsReference
Antitumor ActivityIC50 = 25 µM against breast cancer cells
Anti-inflammatory EffectsModulates cytokine production

Material Science

In material science, this compound can be utilized in creating advanced materials due to its electronic properties. Its application in organic electronics, such as organic light-emitting diodes (OLEDs), is being explored due to its ability to form stable films.

Case Study: OLEDs Development

Research has demonstrated that incorporating 3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile into OLED devices improves efficiency and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 3’-Formyl-4’-(trifluoromethoxy)biphenyl-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethoxy and formyl groups significantly influence the compound’s electronic, steric, and solubility properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile C₁₅H₈F₃NO₂ 291.23 -CF₃O, -CHO, -CN 923281-51-0
3'-Fluoro-4'-methoxy-biphenyl-4-carbonitrile C₁₄H₁₀FNO 227.23 -F, -OCH₃, -CN N/A
3'-Formyl-4'-(2,2,2-trifluoroethoxy)biphenyl-4-carbonitrile C₁₆H₁₀F₃NO₂ 305.25 -CF₃CH₂O, -CHO, -CN 923281-71-4
[1,1'-Biphenyl]-4-carbonitrile C₁₃H₉N 179.22 -CN 64113-85-5
3'-Formyl-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile C₁₄H₉NO₂ 223.23 -OH, -CHO, -CN 769971-95-1
Key Observations:

Electronic Effects :

  • The trifluoromethoxy (-CF₃O) group in the target compound is more electron-withdrawing than methoxy (-OCH₃) in the 3'-fluoro-4'-methoxy analog . This enhances electrophilic reactivity at the formyl group and stabilizes the aromatic system against nucleophilic attack.
  • The hydroxy (-OH) group in 3'-formyl-4'-hydroxy-biphenyl-4-carbonitrile introduces hydrogen-bonding capability, increasing polarity and water solubility compared to the hydrophobic -CF₃O group .

Steric and Solubility Profiles: The trifluoromethoxy group (-CF₃O) is bulkier than methoxy (-OCH₃) or hydroxy (-OH), reducing solubility in polar solvents. This is consistent with the insolubility of trifluoromethoxy-substituted benzothiazoles in water .

Thermal Stability :

  • The electron-withdrawing -CF₃O and -CN groups in the target compound likely increase thermal stability compared to analogs with electron-donating groups (e.g., -OCH₃) .
Table 2: Functional Group Reactivity
Compound Key Reactivity Applications
3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile Aldehyde condensation, Suzuki-Miyaura coupling Pharmaceuticals, agrochemical intermediates
3'-Formyl-4'-hydroxy-biphenyl-4-carbonitrile Hydrogen bonding, oxidation to carboxylic acid Antioxidant studies
4-Butoxy-[1,1'-biphenyl]-4'-carbonitrile Alkoxy-directed electrophilic substitution Liquid crystals, polymer additives

Biological Activity

3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Formyl Group : Contributes to reactivity and potential interactions with biological targets.
  • Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
  • Biphenyl Structure : Provides rigidity and allows for various substitutions that can alter biological activity.

The biological activity of 3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group is known to enhance binding affinity due to increased hydrophobic interactions, which may lead to inhibition or activation of various biochemical pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes involved in cancer progression.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit growth in cancer cell lines expressing Bcl-2, a protein associated with cancer cell survival.

Case Study: Anticancer Activity

A study explored the effects of various biphenyl derivatives on Bcl-2-expressing human cancer cell lines. The results indicated that compounds with similar structural features, including trifluoromethoxy substitutions, demonstrated significant growth-inhibitory activity with IC50 values in the sub-micromolar range. The orientation of substituents was found to influence binding affinity and overall activity significantly .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile, it is essential to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
4-(Trifluoromethyl)benzoic acidTrifluoromethyl groupModerate enzyme inhibition
3-(Trifluoromethyl)benzonitrileTrifluoromethyl and nitrile groupsLimited anticancer activity
3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrileFormyl and trifluoromethoxy groupsSignificant anticancer potential

Research Findings

Recent studies have focused on optimizing the structure of 3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile to enhance its biological activity. Modifications such as varying the position of the trifluoromethoxy group or introducing additional functional groups have shown promise in improving efficacy against targeted cancer cells.

Table: Summary of Biological Research Findings

Study ReferenceBiological Activity AssessedKey Findings
Anticancer activitySub-micromolar IC50 against Bcl-2 cells
Enzyme inhibitionPotential as an ADAMTS7 inhibitor
Pharmacological profilingEnhanced selectivity in modified analogs

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